tert-Butyl (1-aminopropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-aminopropan-2-yl)carbamate, also known as tert-butyl 2-amino-1-methylethylcarbamate, is a chemical compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
- The primary target of tert-butyl (1-aminopropan-2-yl)carbamate is voltage-gated sodium channels. Specifically, it selectively enhances slow inactivation of these channels . Sodium channels play a crucial role in neuronal excitability and action potential propagation.
- Additionally, this compound regulates the collapse response mediator protein 2 (CRMP2) . CRMP2 is involved in axon guidance and neuronal development.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-aminopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-aminopropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbamates or amides, while reduction reactions produce amines .
Scientific Research Applications
tert-Butyl (1-aminopropan-2-yl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 1-aminopropan-2-yl group.
tert-Butyl (2-aminoethyl)carbamate: Contains an ethyl group instead of a propyl group.
tert-Butyl (1-amino-2-methylpropyl)carbamate: Contains a methyl group on the propyl chain.
Uniqueness
tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the synthesis of complex molecules .
Biological Activity
tert-Butyl (1-aminopropan-2-yl)carbamate, also known as (R)-tert-butyl carbamate, is a chiral carbamate derivative widely utilized in organic synthesis. Its primary role is as a protecting group for amines, facilitating the selective modification of other functional groups while preserving the amine functionality. This article delves into its biological activity, synthesis, and applications in research and medicine.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group, which provides it with unique stereochemical properties advantageous for pharmaceutical applications.
Biological Activity Overview
While this compound itself does not exhibit inherent biological activity, it plays a significant role in various biochemical processes through its interactions with enzymes and receptors. The compound can influence enzyme activities and biochemical pathways, primarily due to the hydrolysis of its carbamate group, which releases an active amine that can interact with biological targets.
The mechanism of action involves the hydrolysis of the carbamate group catalyzed by enzymes such as esterases and amidases. This hydrolysis releases an active amine that can engage with enzymes, receptors, or other proteins to exert biological effects. The specific interactions depend on the structural features of the compound, which dictate its binding affinity and inhibitory effects on target enzymes.
Synthesis
The synthesis of this compound typically involves the reaction between (R)-1-aminopropan-2-ol and tert-butyl chloroformate in the presence of a base like triethylamine. This reaction occurs at room temperature and can be purified through recrystallization or column chromatography.
Applications in Research and Medicine
Organic Synthesis : The compound is predominantly used as a protecting group in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its stability under various reaction conditions allows for stepwise synthesis without compromising the integrity of sensitive functional groups .
Enzyme-Catalyzed Reactions : In biological research, this compound serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. It helps investigate the metabolism of carbamate-containing drugs and their interactions within biological systems .
Prodrug Potential : The compound is explored for its potential as a prodrug. Prodrugs are inactive compounds metabolized in the body to release active drugs. The hydrolysis of its carbamate group can yield an active amine suitable for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biochemical interactions involving this compound:
Properties
IUPAC Name |
tert-butyl N-(1-aminopropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462234 | |
Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149632-73-5 | |
Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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